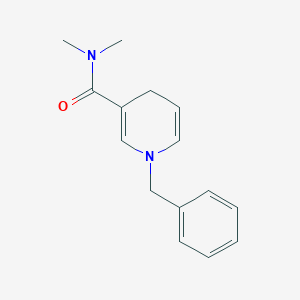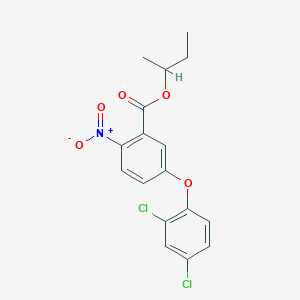
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane is a compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.773 g/mol . This compound is known for its unique structure, which includes a chlorinated pyrrolidine ring and a propylsulfanyl group. It is also referred to as n-chlorosuccinimide-dipropyl sulfide .
Preparation Methods
Chemical Reactions Analysis
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: The compound can participate in substitution reactions, particularly chlorination of electron-rich arenes.
Reagents and Conditions: Common reagents include sodium hypochlorite and t-butylhypochlorite, and reactions are typically carried out under controlled conditions to ensure selectivity.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane involves its ability to act as a source of “Cl+” ions due to the highly reactive N-Cl bond . This reactivity allows it to participate in chlorination and oxidation reactions. The molecular targets and pathways involved depend on the specific application, such as the chlorination of electron-rich arenes or the oxidation of primary and secondary alcohols .
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane can be compared with other similar compounds, such as:
N-Bromosuccinimide: Similar to this compound but with a bromine atom instead of chlorine.
N-Iodosuccinimide: The iodine analog of this compound.
Chloramine-T: Another chlorinating agent with different structural properties.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different halogen atoms present.
Properties
CAS No. |
59741-19-4 |
|---|---|
Molecular Formula |
C10H18ClNO2S |
Molecular Weight |
251.77 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;1-propylsulfanylpropane |
InChI |
InChI=1S/C6H14S.C4H4ClNO2/c1-3-5-7-6-4-2;5-6-3(7)1-2-4(6)8/h3-6H2,1-2H3;1-2H2 |
InChI Key |
PDWYFZDTQNFGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)



![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)



